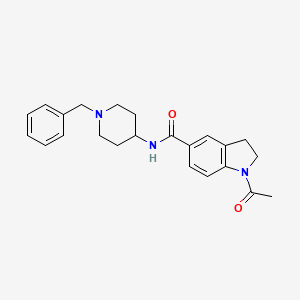
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea, also known as DCPOT, is a compound that has been widely studied in the field of medicinal chemistry. It is a thiourea derivative that has shown promising results in various scientific research applications.
作用机制
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea is not fully understood. However, it has been proposed that 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea exerts its biological activity by interacting with specific targets in cells. For example, 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has also been shown to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has also been shown to increase the expression of antioxidant enzymes, which protect cells from oxidative damage.
实验室实验的优点和局限性
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be modified to improve its biological activity. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has also been shown to have low toxicity in animal studies. However, 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea also has a short half-life in vivo, which can limit its therapeutic potential.
未来方向
There are several future directions for the study of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, HIV, and bacterial infections. Another direction is to study its mechanism of action in more detail, to identify its specific targets in cells. Additionally, the synthesis of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea derivatives with improved biological activity and pharmacokinetic properties could be explored. Finally, the development of novel drug delivery systems for 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea could improve its therapeutic potential.
合成方法
The synthesis of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea involves the reaction of 3,5-dichlorophenyl isothiocyanate with 2-hydroxymethyl oxolane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a nucleophile. The yield of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has been shown to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. It has been studied as a potential therapeutic agent for the treatment of cancer, HIV, and bacterial infections. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has also been investigated for its ability to inhibit the activity of enzymes involved in inflammation and oxidative stress.
属性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2OS/c13-8-4-9(14)6-10(5-8)16-12(18)15-7-11-2-1-3-17-11/h4-6,11H,1-3,7H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWFIGSGOOCNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone](/img/structure/B7497906.png)








![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)

